molecular formula C10H11F3O2 B11722042 (2S)-1-[3-(trifluoromethoxy)phenyl]propan-2-ol

(2S)-1-[3-(trifluoromethoxy)phenyl]propan-2-ol

Cat. No.: B11722042
M. Wt: 220.19 g/mol
InChI Key: FFYLGGQPPSPQRO-ZETCQYMHSA-N
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Description

(2S)-1-[3-(trifluoromethoxy)phenyl]propan-2-ol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . The reaction conditions often include the formation of electron donor-acceptor complexes, which undergo single electron transfer reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[3-(trifluoromethoxy)phenyl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Replacement of functional groups on the phenyl ring or the propanol moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may involve the use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethoxy-substituted ketones, while reduction can produce trifluoromethoxy-substituted alcohols.

Scientific Research Applications

(2S)-1-[3-(trifluoromethoxy)phenyl]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (2S)-1-[3-(trifluoromethoxy)phenyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or other biomolecules, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

(2S)-1-[3-(trifluoromethoxy)phenyl]propan-2-ol is a compound of interest due to its unique chemical structure and potential biological activities. The trifluoromethoxy group enhances its lipophilicity, improving its ability to penetrate biological membranes and interact with various molecular targets.

The molecular formula of this compound is C10H12F3OC_10H_{12}F_3O. The presence of the trifluoromethoxy group significantly influences its chemical behavior, enhancing hydrophobic interactions and potentially increasing binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes within biological systems. The compound can modulate enzymatic activities through:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins, stabilizing the interaction.
  • Electrostatic Interactions : The trifluoromethoxy group may engage in dipole-dipole interactions, enhancing binding affinity.
  • Lipophilicity : Increased lipophilicity aids in cellular uptake and membrane penetration.

Biological Activities

Research indicates that compounds containing trifluoromethoxy groups exhibit a range of biological activities, including:

  • Enzyme Inhibition : Studies have shown that similar compounds can inhibit enzymes involved in various metabolic pathways. For instance, the inclusion of a trifluoromethoxy group has been linked to increased potency in inhibiting serotonin uptake by 6-fold compared to non-fluorinated analogs .
  • Receptor Binding : The compound may bind to specific receptors, influencing physiological responses. For example, it has been suggested that such compounds could act on neurotransmitter systems or modulate inflammatory responses.

Case Studies

Several studies have explored the biological effects of fluorinated compounds similar to this compound:

  • Inhibition of 5-Hydroxytryptamine (5-HT) Uptake :
    • A study demonstrated that trifluoromethyl-substituted phenols showed enhanced inhibition of 5-HT uptake, suggesting potential applications in treating mood disorders .
  • Antimicrobial Activity :
    • Research into fluorinated compounds has revealed antimicrobial properties, indicating that this compound may exhibit similar effects against bacterial strains .
  • Cardiovascular Implications :
    • Some derivatives have been studied for their potential in treating cardiovascular diseases by modulating lipid metabolism through inhibition of cholesteryl ester transfer protein (CETP) .

Comparative Analysis

The following table summarizes key structural features and biological activities of related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
(1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OLC10H12F3NOC_{10}H_{12}F_3NOContains amino group; enhanced bindingEnzyme inhibition; receptor modulation
(1R,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OLC10H12F2NOC_{10}H_{12}F_2NODifferent substitution patternPotential anti-inflammatory effects
4-(Trifluoromethyl)phenolC7H4F3OC_7H_4F_3OLacks amino functionalityUsed in agrochemicals; moderate antimicrobial activity

Properties

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

(2S)-1-[3-(trifluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H11F3O2/c1-7(14)5-8-3-2-4-9(6-8)15-10(11,12)13/h2-4,6-7,14H,5H2,1H3/t7-/m0/s1

InChI Key

FFYLGGQPPSPQRO-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC1=CC(=CC=C1)OC(F)(F)F)O

Canonical SMILES

CC(CC1=CC(=CC=C1)OC(F)(F)F)O

Origin of Product

United States

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